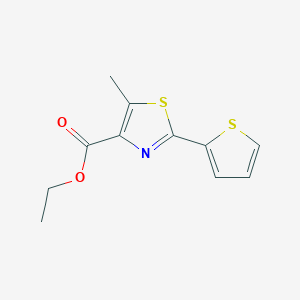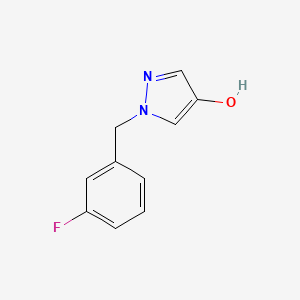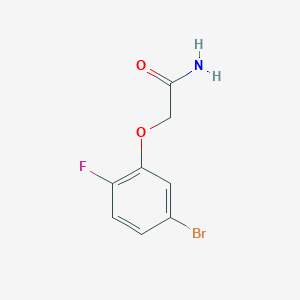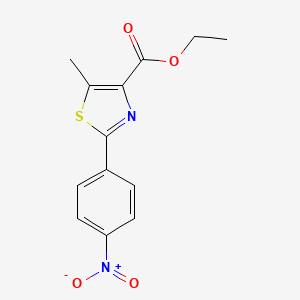
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of “this compound” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string is FC(F)(F)c1ccnc(Br)c1 .Chemical Reactions Analysis
“this compound” is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used for the preparation of pesticides with a trufluoromethyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Applications De Recherche Scientifique
Spectroscopic and Antimicrobial Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This compound's geometric structure was studied using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were analyzed. Additionally, the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were investigated (Vural & Kara, 2017).
Catalytic Applications in Organic Synthesis : In a study on the catalytic efficiencies of palladium(0) and copper(I) complexes, 2-bromo-4-(trifluoromethyl)pyridine and its derivatives were used in the amination of adamantane-containing amines. This research highlights the use of these compounds in the preparation of N-pyridyl derivatives, demonstrating their role in advancing synthetic chemistry (Lyakhovich et al., 2019).
Functionalization in Organic Chemistry : Research on the deprotonative functionalization of pyridine derivatives with aldehydes highlights the significance of 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine in creating new chemical compounds. This study presents the use of these pyridine derivatives under ambient conditions, showcasing their versatility in chemical reactions (Shigeno et al., 2019).
Synthesis of Bioactive Compounds : A study focused on synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds, demonstrates the role of related pyridine derivatives in pharmaceutical research (Wang et al., 2016).
Preparation of Trifluoromethyl-substituted Pyridines : Research on the displacement of iodine by (trifluoromethyl)copper for the preparation of trifluoromethyl-substituted pyridines, including this compound, highlights its utility in the synthesis of specialized chemical compounds (Cottet & Schlosser, 2002).
Radiofluorination in Pyridine N-oxides : A study on the radiofluorination of pyridine N-oxides, including compounds related to this compound, offers insights into their potential applications in pharmaceuticals and radiopharmaceuticals. This research demonstrates the feasibility of direct fluorination to produce meta fluorinated pyridines (Brugarolas et al., 2016).
Mécanisme D'action
Target of Action
It has been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can be beneficial in treating and preventing diseases like cancer and neurodegenerative disorders .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation at c-3 with lda followed by trapping with carbon dioxide . This suggests that it might interact with its targets through a similar mechanism, leading to changes in the biochemical pathways.
Biochemical Pathways
Given its use in the preparation of kinase inhibitors , it can be inferred that it might affect the signaling pathways where these kinases are involved.
Result of Action
Given its use in the preparation of kinase inhibitors , it can be inferred that it might inhibit the action of certain kinases, thereby affecting the cellular processes regulated by these proteins.
Safety and Hazards
Orientations Futures
The major use of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “this compound” will be discovered in the future .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXMLKWJZGMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1411978.png)
![1-[(5-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1411979.png)



![Cyclopropyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)





![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)